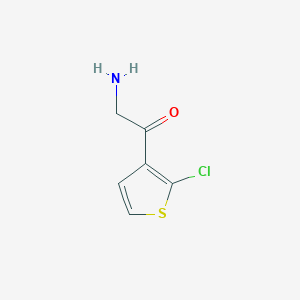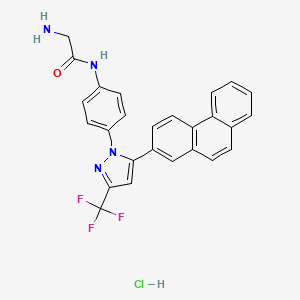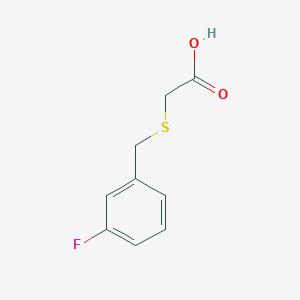
(Butoxymethyl)triphenylphosphonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Butoxymethyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C20H20ClOP. It is a member of the triphenylphosphonium salts, which are widely used in organic synthesis, particularly in the Wittig reaction. This compound is known for its ability to form stable ylides, which are crucial intermediates in the formation of alkenes from aldehydes and ketones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Butoxymethyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with butoxymethyl chloride. The reaction typically occurs in an anhydrous solvent such as acetone or tetrahydrofuran (THF) under nitrogen atmosphere to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(Butoxymethyl)triphenylphosphonium chloride primarily undergoes substitution reactions, particularly in the formation of ylides for the Wittig reaction. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve strong bases such as sodium hydride (NaH) or butyllithium (BuLi) in solvents like THF or dimethylformamide (DMF).
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include alkenes (from the Wittig reaction), alcohols (from reduction reactions), and various oxidized phosphonium compounds (from oxidation reactions).
Wissenschaftliche Forschungsanwendungen
(Butoxymethyl)triphenylphosphonium chloride has several applications in scientific research:
Chemistry: Used as a reagent in the Wittig reaction to synthesize alkenes. It is also employed in the preparation of various organophosphorus compounds.
Biology: Investigated for its potential use in mitochondrial targeting due to the triphenylphosphonium moiety, which can facilitate the delivery of bioactive molecules to mitochondria.
Medicine: Explored for its role in drug synthesis, particularly in the development of antimalarial and anticancer agents.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, where precise control over molecular structure is required.
Wirkmechanismus
The mechanism of action of (Butoxymethyl)triphenylphosphonium chloride involves the formation of a ylide intermediate. In the Wittig reaction, the ylide reacts with aldehydes or ketones to form alkenes. The triphenylphosphonium group stabilizes the ylide, making the reaction more efficient. The butoxymethyl group can influence the reactivity and selectivity of the ylide, depending on the specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Methoxymethyl)triphenylphosphonium chloride: Similar in structure but with a methoxymethyl group instead of a butoxymethyl group. It is also used in the Wittig reaction.
(Ethoxymethyl)triphenylphosphonium chloride: Contains an ethoxymethyl group and is used in similar applications.
(Tert-butoxymethyl)triphenylphosphonium chloride: Features a tert-butoxymethyl group, offering different steric and electronic properties.
Uniqueness
(Butoxymethyl)triphenylphosphonium chloride is unique due to the presence of the butoxymethyl group, which can provide different reactivity and selectivity compared to its analogs. This makes it a valuable reagent in specific synthetic applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C23H26ClOP |
|---|---|
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
butoxymethyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C23H26OP.ClH/c1-2-3-19-24-20-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18H,2-3,19-20H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NQECPCJHXXZKSA-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B13150756.png)


![(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13150771.png)








